5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine
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Overview
Description
5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both a pyridine and an imidazole ring in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and methyl groups in the structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized imidazole derivatives.
Scientific Research Applications
5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Other Fluorinated Imidazoles: Compounds with different positions of the fluorine atom can exhibit distinct chemical and biological properties.
Uniqueness
5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8FN3 |
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Molecular Weight |
177.18 g/mol |
IUPAC Name |
5-fluoro-2-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8FN3/c1-6-4-12-9(13-6)8-3-2-7(10)5-11-8/h2-5H,1H3,(H,12,13) |
InChI Key |
ZMXGXJTXQIYYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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